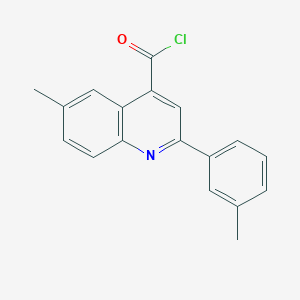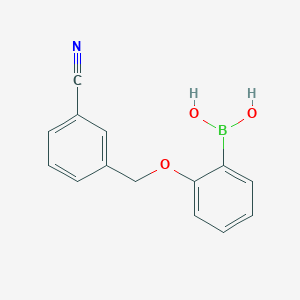
6-甲基-2-(3-甲基苯基)喹啉-4-甲酰氯
描述
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, also known as MQC, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 107-108°C and a molecular weight of 278.33 g/mol. MQC is synthesized from the reaction of quinoline-4-carbonyl chloride and 3-methylphenylboronic acid in the presence of a catalyst. It is used in a wide range of research applications, including biochemical and physiological studies, lab experiments, and drug development.
科学研究应用
催化应用和材料科学
- 金(III)配合物的合成:一项研究重点介绍了一种催化合成方法,用于形成金(III)配合物的电子差异化配体。这些配合物通过单晶 X 射线衍射表征,由于其独特的正方形平面配体环境和长的轴向相互作用,在催化和材料科学中显示出潜力(Laguna 等人,2014)。
化学传感和分子识别
- 金属离子的化学传感器:已经合成了新型苯并咪唑和喹啉衍生物,并研究了它们作为化学传感器的潜力。这些化合物对各种阳离子(包括 Zn2+ 和 Ag+)表现出选择性,使其适用于在不同环境中检测和量化金属离子(Hranjec 等人,2012)。
生物和药物研究
- 抗菌剂:一些喹啉衍生物对多种细菌和真菌表现出有希望的抗菌活性。这些化合物的结构修饰可能导致开发出新的抗菌和抗真菌剂(Gupta 等人,2011)。
- 外周苯二氮卓受体 (PBR) 成像:喹啉-2-甲酰胺衍生物已被标记,可用于正电子发射断层扫描 (PET) 成像 PBR,突出了它们在神经科学和药理学研究中的应用(Matarrese 等人,2001)。
合成和结构分析
- 喹啉衍生物的合成:对各种喹啉衍生物的合成(包括具有潜在化学传感和抗菌应用的衍生物)的研究仍在不断扩展。这些研究通常侧重于新颖的合成路线、晶体结构分析以及探索其性质以用于进一步的应用(Medvedeva 等人,2014)。
属性
IUPAC Name |
6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-4-3-5-13(8-11)17-10-15(18(19)21)14-9-12(2)6-7-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIMOLAGWKVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)


![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
